![molecular formula C10H14N2OS B2883011 N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide CAS No. 2305384-52-3](/img/structure/B2883011.png)
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and other animals. Despite its toxic effects, MPTP has been a valuable tool for studying the mechanisms of Parkinson's disease and developing potential treatments for this debilitating condition.
Wirkmechanismus
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide is a prodrug that is converted into the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it disrupts mitochondrial function and leads to cell death. This selective toxicity for dopaminergic neurons is due to the high expression of the dopamine transporter in these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-studied and have been used to gain insights into the underlying mechanisms of Parkinson's disease. This compound causes a decrease in dopamine levels in the brain, leading to motor deficits and other Parkinson's disease-like symptoms. It also causes oxidative stress and mitochondrial dysfunction, which are thought to contribute to the degeneration of dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has several advantages as a research tool for studying Parkinson's disease. It is a potent and selective neurotoxin that can induce Parkinson's disease-like symptoms in animal models, allowing for the study of disease progression and potential treatments. However, this compound also has several limitations, including its toxicity and potential for off-target effects. It is important to use appropriate safety precautions and controls when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide and Parkinson's disease. One area of focus is the development of new treatments that can prevent or slow the progression of Parkinson's disease. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease at an early stage. Additionally, there is ongoing research into the underlying mechanisms of Parkinson's disease and the role of environmental factors in its development.
Synthesemethoden
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide can be synthesized by the reaction of 4-methylthiazole with acrylonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with propionyl chloride. The resulting compound is then purified by recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has been used extensively in scientific research to investigate the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and monkeys, which can then be used to study the disease progression and potential treatments. This compound has also been used to identify the specific brain regions and neuronal pathways that are affected by Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-9(13)11-6-4-5-10-12-8(2)7-14-10/h3,7H,1,4-6H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYCXUZODWHSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

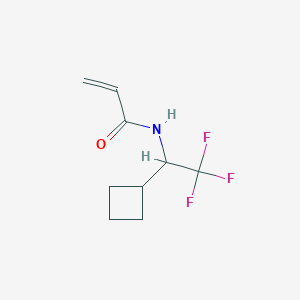
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882930.png)
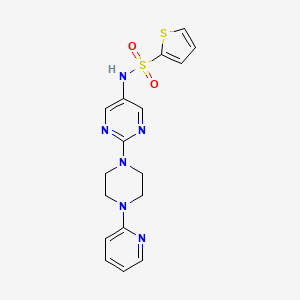
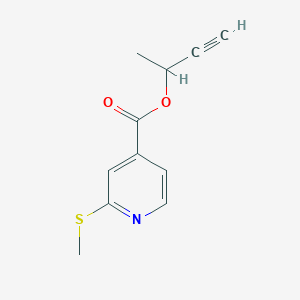
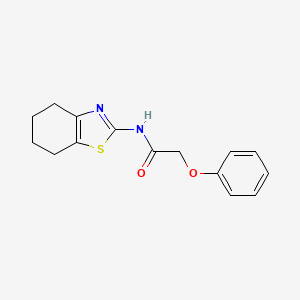

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2882942.png)

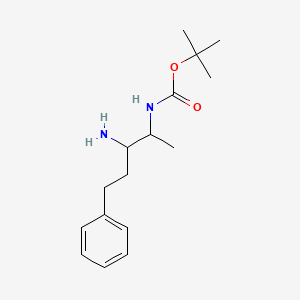

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-(dimethylamino)benzoate](/img/structure/B2882947.png)
![3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2882950.png)
![(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2882951.png)